Enantiomeric Specificity for LOXL2 Inhibitor PAT-1251 Synthesis
The (3R,4R) enantiomer is the exclusive chiral building block for the synthesis of PAT-1251 (lenumlostat), a clinical-stage LOXL2 inhibitor [1]. The (3S,4S) enantiomer, when employed, would produce a diastereomeric compound lacking the validated pharmacological profile [1].
| Evidence Dimension | Stereochemical requirement for active pharmaceutical ingredient synthesis |
|---|---|
| Target Compound Data | (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride; configuration explicitly claimed for PAT-1251 |
| Comparator Or Baseline | (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride; not used for PAT-1251; yields distinct diastereomer |
| Quantified Difference | Qualitative: PAT-1251 structure specifies (R,R)-trans configuration; no equivalent data for (S,S) analog |
| Conditions | Patent US11072585B2; chemical synthesis of LOXL2 inhibitors |
Why This Matters
Procurement of the correct (3R,4R) enantiomer is mandatory to reproduce the pharmacological activity and selectivity profile of PAT-1251.
- [1] Rowbottom, M. W., et al. (2021). Fluorinated lysyl oxidase-like 2 inhibitors and uses thereof. U.S. Patent No. 11,072,585 B2. View Source
